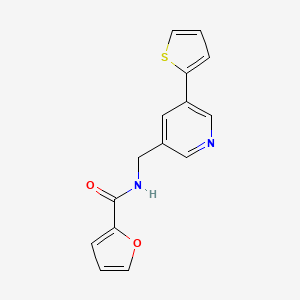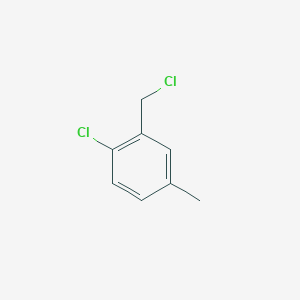
1-Chloro-2-(chloromethyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Chloro-2-(chloromethyl)-4-methylbenzene” is a chemical compound with the molecular formula C7H6Cl2. It is also known by other names such as Toluene, o,α-dichloro-, α,o-Dichlorotoluene, α,2-Dichlorotoluene, o-Chlorobenzyl chloride, o,α-dichlorotoluene, Ortho-α-dichlorotoluene, 2-Chlorobenzyl chloride, alpha,o-Dichlorotoluene, 2,α-Dichlorotoluene, and 2,alpha-Dichlorotoluene .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with two chlorine atoms and one methyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the name of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 161.03, a boiling point of 213 degrees Celsius, and a density of 1.2902 g/cm3 at 20 degrees Celsius . It is a clear, colorless to pale yellow liquid that is insoluble in water .Applications De Recherche Scientifique
Radical and Anionic Polymerization Mechanisms
1-Chloro-2-(chloromethyl)-4-methylbenzene is involved in the synthesis of poly(p-arylene vinylene) precursors, where both radical and anionic polymerization mechanisms are employed. This process results in the formation of polymers with high and low molecular weight fractions, indicating its utility in customizing polymer properties for specific applications (Hontis, V. D. Borght, Vanderzande, & Gelan, 1999).
Electrochemical Sensing
The compound serves as a foundation for developing electrochemical sensors. For instance, it has been used to determine 1-chloro-2,4-dinitrobenzene (CDNB) levels through a novel analytical configuration employing magnetic molecularly imprinted particles (mag-MIPs). This method showcases the potential of this compound derivatives in creating sensitive and selective sensors for environmental monitoring (Ruiz-Córdova et al., 2018).
Organometallic Chemistry
In organometallic chemistry, this compound derivatives have been utilized in synthesizing aryl(dimethyl)gallium compounds and methyl(diphenyl)gallium. These compounds exhibit trigonal planar coordinate gallium atoms in monomeric molecules, which associate into polymeric strands through intermolecular gallium π-aryl contacts. Such materials are stable and undergo substituent redistribution reactions, highlighting their significance in developing new organometallic compounds with unique properties (Jutzi et al., 2008).
Polymer Chemistry
The compound is instrumental in the field of polymer chemistry, as demonstrated by the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene. This dimagnesiated aromatic compound is characterized by its ability to undergo various reactions, such as hydrolysis and halogenation, suggesting its utility in creating novel polymeric materials with tailored functionalities (Reck & Winter, 1997).
Safety and Hazards
Propriétés
IUPAC Name |
1-chloro-2-(chloromethyl)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEZGJNZDIRIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
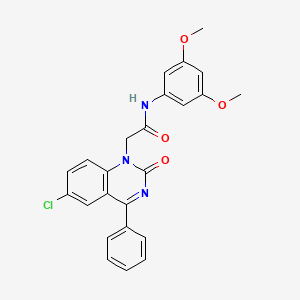
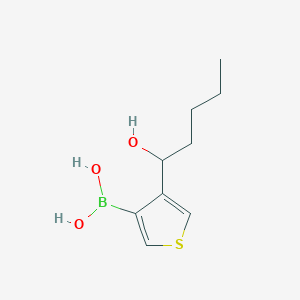
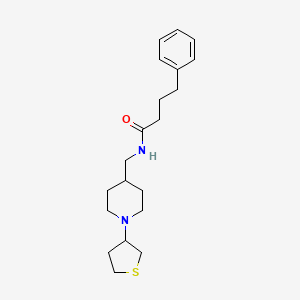
![Methyl 3-{[4-(2-pyrimidinyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2992968.png)
![Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/no-structure.png)
![2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2992972.png)
![Tert-butyl 9a-formyl-6-oxo-3,4,7,9-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2992973.png)
![4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine](/img/structure/B2992974.png)
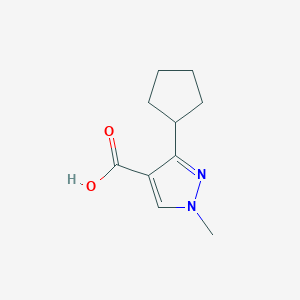


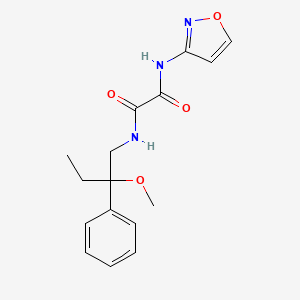
![methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2992985.png)
